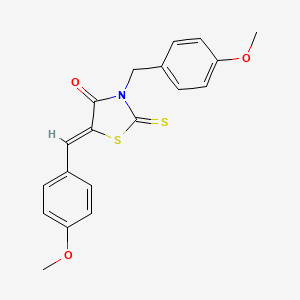
2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate, also known as EPN, is an organophosphate compound that has been widely used as an insecticide. EPN has been shown to have a high level of toxicity to insects, but is relatively safe for mammals. EPN has been used in a variety of applications, including agriculture, public health, and veterinary medicine.
Mécanisme D'action
The mechanism of action of 2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate involves the inhibition of acetylcholinesterase, an enzyme that is essential for normal nervous system function. 2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate binds to the active site of acetylcholinesterase, preventing the enzyme from breaking down acetylcholine. This leads to the accumulation of acetylcholine in the nervous system, which can cause paralysis and ultimately death.
Biochemical and Physiological Effects:
2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate has been shown to have a number of biochemical and physiological effects on insects and mammals. In insects, 2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate causes paralysis and ultimately death by inhibiting acetylcholinesterase. In mammals, 2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate has been shown to have a relatively low level of toxicity, but can still cause some physiological effects, such as decreased heart rate and respiratory rate.
Avantages Et Limitations Des Expériences En Laboratoire
2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate has a number of advantages and limitations for use in lab experiments. One advantage is that it is a relatively potent inhibitor of acetylcholinesterase, making it useful for studying the effects of organophosphate compounds on the nervous system. However, 2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate also has a number of limitations, including its relatively low solubility in water and its potential for toxicity to mammals.
Orientations Futures
There are a number of future directions for research on 2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate and other organophosphate compounds. One area of research is the development of new insecticides that are more effective and have fewer negative effects on the environment. Another area of research is the development of new treatments for organophosphate poisoning in humans and animals. Finally, there is a need for more research on the long-term effects of exposure to organophosphate compounds on human and animal health.
Méthodes De Synthèse
The synthesis of 2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate involves the reaction of 2-nitrobenzenesulfonic acid with 2-ethoxy-4-(4-morpholinylcarbonothioyl)phenol. This reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid. The resulting product is then purified using various techniques, such as recrystallization or chromatography.
Applications De Recherche Scientifique
2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate has been widely used in scientific research to study the effects of organophosphate compounds on insects and mammals. 2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate has been shown to be a potent inhibitor of acetylcholinesterase, an enzyme that is essential for normal nervous system function. This inhibition leads to the accumulation of acetylcholine in the nervous system, which can cause paralysis and ultimately death.
Propriétés
IUPAC Name |
[2-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O7S2/c1-2-27-17-13-14(19(29)20-9-11-26-12-10-20)7-8-16(17)28-30(24,25)18-6-4-3-5-15(18)21(22)23/h3-8,13H,2,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMNPRKZFUPCSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=S)N2CCOCC2)OS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![propyl 3-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B4977094.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4977100.png)
![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4977104.png)
![2-{[4-allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B4977109.png)
![allyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B4977113.png)
![3-benzyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B4977115.png)
![3-(2-propyn-1-yl)-5-[4-(1-pyrrolidinyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4977129.png)
![N-[2-[(3-methoxyphenyl)amino]-1-(2-nitro-9H-fluoren-9-ylidene)-2-oxoethyl]benzamide](/img/structure/B4977137.png)

![N-{5-[(4-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4977148.png)
![N~2~-(3,4-dimethylphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4977156.png)
![2-[(3-chlorobenzyl)thio]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B4977161.png)
![3'-{[(4-ethoxyphenyl)amino]carbonyl}-4-biphenylyl acetate](/img/structure/B4977168.png)
